molecular formula C20H16BrN3O4 B14878443 N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B14878443
M. Wt: 442.3 g/mol
InChI Key: BTWPRQYXFVAHAZ-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a benzo[d][1,3]dioxole moiety, a bromophenyl group, and a pyridazinone ring, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the bromophenyl group: This step involves the bromination of a suitable phenyl precursor.

    Construction of the pyridazinone ring: This can be done through the condensation of hydrazine derivatives with diketones or similar compounds.

    Coupling reactions: The final step involves coupling the benzo[d][1,3]dioxole moiety with the bromophenyl-pyridazinone intermediate under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride
  • N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
  • N,N-bis(1,3-benzodioxol-5-ylmethyl)amine

Uniqueness

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16BrN3O4

Molecular Weight

442.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C20H16BrN3O4/c21-15-4-2-14(3-5-15)16-6-8-20(26)24(23-16)11-19(25)22-10-13-1-7-17-18(9-13)28-12-27-17/h1-9H,10-12H2,(H,22,25)

InChI Key

BTWPRQYXFVAHAZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Br

Origin of Product

United States

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